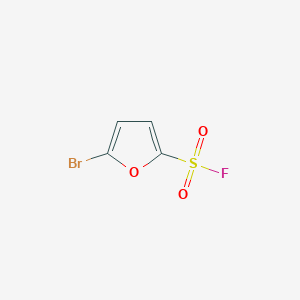

5-Bromofuran-2-sulfonyl fluoride

Description

Significance of Halogenated Furan (B31954) Scaffolds in Contemporary Organic Chemistry

Halogenated furan scaffolds are integral components in a wide array of biologically active compounds and functional materials. The incorporation of a halogen atom, such as bromine, into the furan ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comnih.gov Furan rings themselves are electron-rich aromatic systems that can engage in various interactions with biomolecules, and their derivatives are frequently found in pharmaceuticals and natural products. uni.lursc.orgresearchgate.net The presence of a bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse and complex molecular architectures.

The Sulfonyl Fluoride (B91410) Moiety: A Key Functional Group in Chemical Research

The sulfonyl fluoride group (-SO₂F) has garnered considerable attention for its unique combination of stability and reactivity, making it a "privileged" functional group in chemical biology and drug discovery. nih.govrsc.org

Sulfonyl fluorides exhibit a remarkable balance between stability and reactivity. They are notably stable under many physiological conditions, including being resistant to hydrolysis and reduction, which is a significant advantage over the more reactive sulfonyl chlorides. sigmaaldrich.commdpi.com This stability allows molecules containing a sulfonyl fluoride to traverse biological environments intact. However, the sulfonyl fluoride group can be "activated" to react with specific nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine, forming stable covalent bonds. nih.govrsc.orgnih.gov This context-dependent reactivity is a key feature that makes them valuable as covalent probes and inhibitors. nih.govnih.gov

The sulfonyl fluoride moiety is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform developed by K. Barry Sharpless and colleagues. sigmaaldrich.comccspublishing.org.cn SuFEx reactions are characterized by the reliable and specific formation of covalent bonds from a sulfur(VI) fluoride hub. sigmaaldrich.comccspublishing.org.cn This type of "connective chemistry" allows for the modular assembly of complex molecules with high efficiency and under mild, often aqueous, conditions. sigmaaldrich.commonash.edu The SuFEx process has found broad applications in synthesizing polymers, materials science, and, crucially, in the development of new therapeutic agents and chemical biology tools. ccspublishing.org.cnenamine.netresearchgate.net

Research Imperatives and Gaps Pertaining to 5-Bromofuran-2-sulfonyl Fluoride

Despite the clear potential stemming from its constituent parts, dedicated research on this compound itself is notably scarce in publicly available scientific literature. While the compound is commercially available, indicating its use in research settings, detailed studies on its synthesis, specific reactivity patterns, and applications are not widely published. biosynth.commolport.com The primary research gap is the lack of empirical data and in-depth investigations into how the electronic properties of the 5-bromofuran scaffold influence the reactivity of the sulfonyl fluoride group, particularly in the context of SuFEx reactions and as a potential covalent modifier of biomolecules. Future research should aim to fill this void by exploring its synthetic accessibility, characterizing its reactivity profile with various nucleophiles, and evaluating its potential in medicinal chemistry and materials science.

Interactive Data Tables

Below are tables summarizing key information for this compound and a closely related analogue, highlighting the available data and the current gaps in knowledge.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2137682-74-5 | biosynth.commolport.com |

| Molecular Formula | C₄H₂BrFO₃S | biosynth.commolport.com |

| Molecular Weight | 229.03 g/mol | biosynth.com |

| SMILES | C1=C(OC(=C1)Br)S(=O)(=O)F | biosynth.com |

| Predicted XlogP | 2.1 | uni.lu |

Table 2: Comparison with a Thiophene Analogue

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Observations | Source |

| This compound | C₄H₂BrFO₃S | 229.03 | Research on specific reactivity and applications is limited. | biosynth.com |

| 5-Bromothiophene-2-sulfonyl fluoride | C₄H₂BrFO₂S₂ | 245.14 | Used as an intermediate for sulfonamide synthesis; participates in nucleophilic substitution and coupling reactions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromofuran-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOOWHYEGMAMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromofuran 2 Sulfonyl Fluoride

Strategies from Sulfur(VI) Precursors

The synthesis of 5-Bromofuran-2-sulfonyl fluoride (B91410) predominantly relies on the functional group interconversion of various sulfur(VI) compounds. These precursors, which already possess the requisite sulfur oxidation state, offer direct pathways to the desired sulfonyl fluoride. Key starting materials include the corresponding sulfonyl chlorides, sulfonamides, sulfonic acids, and their salts. More recent advancements have also enabled the use of thiols and disulfides through oxidative processes.

Synthesis from 5-Bromofuran-2-sulfonyl Chloride

The most conventional route to sulfonyl fluorides is through the halogen exchange (HalEx) of the more accessible but less stable sulfonyl chlorides. nih.gov This approach is foundational for producing 5-Bromofuran-2-sulfonyl fluoride from 5-bromofuran-2-sulfonyl chloride.

Direct chloride-to-fluoride exchange is a widely employed and effective method for synthesizing sulfonyl fluorides. organic-chemistry.org This nucleophilic substitution reaction typically involves treating the sulfonyl chloride precursor with a fluoride salt. Potassium fluoride (KF) is a common, inexpensive, and safe fluoride source for this transformation. nih.govresearchgate.net To enhance the efficiency of the reaction, especially with solid KF, phase-transfer catalysts are often used. For instance, tetraphenylphosphonium (B101447) bromide has been shown to catalyze the halogen exchange of chloroaryl sulfonyl chlorides with spray-dried KF. researchgate.net

Alternative fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) are also utilized. nih.gov A simple and mild procedure using a biphasic mixture of KF in water/acetone has been developed, providing a broad range of sulfonyl fluorides in high yields. organic-chemistry.orgresearchgate.net This method's simplicity and effectiveness make it a strong candidate for the synthesis of this compound.

Table 1: Comparison of Fluoride Sources for Halogen Exchange

| Fluoride Source | Typical Conditions | Advantages | Research Findings |

| Potassium Fluoride (KF) | Water/acetone biphasic mixture; MeCN | Inexpensive, safe, and readily available. nih.govresearchgate.net | Provides a broad range of sulfonyl fluorides in high yields (often 84-100%). researchgate.net |

| Tetrabutylammonium Fluoride (TBAF) | Anhydrous organic solvents | Soluble in organic solvents, facilitating homogeneous reactions. | Effective for halogen exchange fluorination of various alkyl halides. nih.gov |

| Cesium Fluoride (CsF) | Organic solvents | Highly reactive, can be effective where other sources fail. | Generally less effective than KF for this specific transformation. researchgate.net |

To streamline the synthetic process and avoid the isolation of potentially unstable sulfonyl chloride intermediates, one-pot protocols are highly valuable. In these procedures, a precursor is converted into 5-bromofuran-2-sulfonyl chloride in situ, which is then immediately fluorinated.

For example, sulfonic acids can be converted to sulfonyl fluorides in a one-pot, two-step process. theballlab.com This involves the initial formation of the sulfonyl chloride using a chlorinating agent like cyanuric chloride, followed by the addition of a fluoride source such as potassium bifluoride (KHF₂) to perform the halogen exchange. mdpi.comsemanticscholar.org This strategy circumvents the need to handle the often-reactive sulfonyl chloride directly. theballlab.com

Synthesis from Sulfonamides

Sulfonamides serve as stable and readily available precursors for the synthesis of sulfonyl fluorides. A notable method involves the activation of a sulfonamide with a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride (MgCl₂) to generate the sulfonyl chloride intermediate. mdpi.comresearchgate.net This intermediate is then converted in situ to the corresponding sulfonyl fluoride by the addition of potassium fluoride (KF). researchgate.net This protocol is distinguished by its mild conditions and high chemoselectivity, making it suitable for complex and densely functionalized molecules. researchgate.net

Table 2: Synthesis of Sulfonyl Fluorides from Sulfonamides

| Reagent System | Conditions | Yield | Key Features |

| Pyry-BF₄, MgCl₂, KF | MeCN, 60 °C | Moderate to very good mdpi.com | Mild conditions, high chemoselectivity, one-pot procedure. researchgate.net |

Conversion of Sulfonic Acids and Their Salts to Sulfonyl Fluorides

Directly converting sulfonic acids and their salts to sulfonyl fluorides is an attractive strategy because it utilizes stable and accessible starting materials. theballlab.comnih.gov Traditional methods often require a two-step process involving the formation of a sulfonyl chloride intermediate. theballlab.comnih.gov

Recent advancements have provided more direct, one-step methods. One such strategy employs thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90-99%) within an hour. nih.govresearchgate.netrsc.org Another complementary approach uses the bench-stable solid deoxyfluorinating agent Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts under mild conditions, with yields ranging from 41-94%. nih.govresearchgate.netrsc.org

A one-pot, two-step procedure using cyanuric chloride as the chlorine source and KHF₂ as the fluorine source, catalyzed by tetramethylammonium (B1211777) chloride (TMAC), has also proven effective for converting sulfonic acids to sulfonyl fluorides. semanticscholar.org

Table 3: Reagents for Converting Sulfonic Acids to Sulfonyl Fluorides

| Reagent | Substrate | Conditions | Yield Range |

| Thionyl Fluoride (SOF₂) / BF₃·OEt₂ | Sulfonic Acid Sodium Salts | DMF, 130 °C, 1 hr | 90-99% nih.govresearchgate.net |

| Xtalfluor-E® | Sulfonic Acids and Salts | MeCN, 80 °C | 41-94% nih.govresearchgate.net |

| Cyanuric Chloride / KHF₂ / TMAC | Sulfonic Acids | MeCN, 60 °C then r.t. | Moderate to good semanticscholar.org |

Synthesis from Thiols and Disulfides: Recent Advancements

Modern synthetic methods have enabled the preparation of sulfonyl fluorides from more reduced sulfur precursors like thiols and disulfides, which are widely available. nih.govresearchgate.net These methods typically involve an oxidative fluorination process.

One innovative approach is an electrochemical method that directly converts thiols or disulfides into sulfonyl fluorides. nih.govresearchgate.net This reaction uses potassium fluoride (KF) as the fluoride source and requires no additional chemical oxidants or catalysts. nih.govresearchgate.net The process is environmentally benign and proceeds under mild conditions, showing a broad substrate scope. Kinetic experiments suggest that the thiol is first rapidly oxidized to the disulfide, which is then converted to the sulfonyl fluoride. nih.gov

Another method involves the oxidation of heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to generate the sulfonyl chloride, which is then treated with potassium bifluoride (KHF₂) to yield the sulfonyl fluoride. mdpi.com

Table 4: Synthesis of Sulfonyl Fluorides from Thiols/Disulfides

| Method | Reagents | Key Features |

| Electrochemical Oxidation | KF, Pyridine, MeCN/HCl | Environmentally benign, no external oxidants or catalysts needed, mild conditions. nih.govresearchgate.net |

| Chemical Oxidation | 1. Aqueous Sodium Hypochlorite; 2. KHF₂ | Two-step, one-pot procedure suitable for heteroaromatic thiols. mdpi.com |

Carbon-Sulfur Bond Formation Approaches

The direct formation of a C-SO₂F bond onto an aromatic or heteroaromatic ring is the most elegant and sought-after strategy for synthesizing compounds like this compound. Several key approaches have been developed to achieve this transformation.

Palladium-Catalyzed Fluorosulfonylation from Aryl/Heteroaryl Halides

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming C-S bonds. For the synthesis of aryl and heteroaryl sulfonyl fluorides, this typically involves the reaction of an aryl/heteroaryl halide (like 5-bromofuran) with a sulfur dioxide surrogate, followed by fluorination.

One prominent method is a one-pot, two-step procedure starting from aryl bromides. mdpi.com This process first involves a palladium-catalyzed coupling of the aryl bromide with a sulfur dioxide source like the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). The resulting sulfinate intermediate is then treated with a fluorinating agent in the same pot to yield the final sulfonyl fluoride. mdpi.comresearchgate.net While this method was initially demonstrated with aryl bromides, its principles are applicable to heteroaryl bromides such as 5-bromofuran. mdpi.com

Another approach involves the palladium-catalyzed reaction of aryl iodides with DABSO and an electrophilic fluorine source like Selectfluor®. researchgate.netorganic-chemistry.org More recently, a method for the fluorosulfonylation of aryl thianthrenium salts using sodium dithionite (B78146) (Na₂S₂O₄) as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild palladium catalysis has been developed. rsc.org This latter method can even proceed from the parent arene in a one-pot C-H thianthrenation/fluorosulfonylation sequence. rsc.org

Table 1: Representative Conditions for Palladium-Catalyzed Fluorosulfonylation

| Starting Material | Sulfur Source | Fluorine Source | Catalyst / Ligand | Base / Additive | Solvent | Temp. | Yield | Ref. |

| Aryl Bromides | DABSO | NFSI | PdCl₂(Amphos)₂ | Et₃N | iPrOH | 75°C | - | mdpi.com |

| Aryl Iodides | DABSO | Selectfluor® | Pd(OAc)₂ / PAd₂Bu | - | Dioxane | 100°C | Good | researchgate.netorganic-chemistry.org |

| Aryl Thianthrenium Salts | Na₂S₂O₄ | NFSI | Pd(OAc)₂ / dppf | - | DMA | 60°C | Excellent | rsc.org |

This table presents generalized conditions from the literature for aryl substrates, which are considered applicable to heteroaryl halides.

Radical Fluorosulfonylation Reactions

Radical-based methodologies have emerged as a complementary strategy for synthesizing sulfonyl fluorides, often under mild, photoredox-catalyzed conditions. nih.gov These reactions typically involve the generation of a fluorosulfonyl radical (•SO₂F), which can then engage with various substrates.

While many examples focus on the difunctionalization of olefins, the principles can be extended to other starting materials. nih.gov For instance, photoredox catalysis can facilitate the preparation of alkyl sulfonyl fluorides from alkyl bromides via halogen atom transfer (XAT), followed by SO₂ capture and fluorination. organic-chemistry.orgorganic-chemistry.org A key development in this area is the introduction of bench-stable, solid-state fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.gov These reagents are easier to handle than gaseous precursors like FSO₂Cl and have shown high efficacy in the radical fluorosulfonylation of olefins under photoredox conditions. nih.gov The application of such radical pathways to directly functionalize heteroaryl C-H or C-Halogen bonds is an area of ongoing research.

Table 2: Radical Fluorosulfonylation Approaches

| Substrate Type | Radical Precursor | Catalyst / Conditions | Key Features | Ref. |

| Olefins | FABI salts | Photoredox catalysis (e.g., Ir or Ru catalysts), visible light | Bench-stable solid precursor, high yields for electron-rich substrates | nih.gov |

| Alkyl Bromides | SO₂ + Fluorinating Agent | Photoredox catalysis, XAT | Mild, scalable, suitable for continuous flow | organic-chemistry.orgorganic-chemistry.org |

This table outlines general radical fluorosulfonylation methods.

Electrochemical Fluorosulfonylation Pathways

Electrosynthesis offers a green and powerful alternative for generating reactive intermediates without the need for chemical oxidants or reductants. Electrochemical methods have been successfully applied to the synthesis of sulfonyl fluorides from various precursors.

One such method involves the reaction of sulfonyl hydrazides with a fluoride source like Et₃N·3HF under constant current. This process utilizes n-Bu₄NI as both an electrolyte and a redox catalyst to generate the key sulfonyl radical intermediate. Another approach has demonstrated the electrochemical fluorosulfonylation of aryl triflates, achieving selective C-O bond cleavage mediated by an organic catalyst. While specific applications to furan (B31954) derivatives are not extensively documented, the broad functional group tolerance of these methods suggests potential applicability.

Grignard Reagent Mediated Synthesis

A direct and effective route to sulfonyl fluorides involves the reaction of organometallic reagents with sulfuryl fluoride (SO₂F₂). mdpi.com The synthesis using Grignard reagents is particularly notable for its operational simplicity. researchgate.netrsc.org

In this one-pot method, an alkyl, aryl, or heteroaryl Grignard reagent is added to a solution of sulfuryl fluoride at ambient temperature. rsc.org This approach has been successfully applied to a range of substrates, including heteroaryl Grignards derived from thiophene, thiazole, and pyridine, affording the corresponding sulfonyl fluorides in moderate to good yields. mdpi.com The formation of the necessary Grignard reagent from 5-bromofuran, 5-bromofuran-2-ylmagnesium bromide, is a standard organometallic transformation, making this a highly plausible route for the synthesis of this compound.

Table 3: Fluorosulfurylation of Grignard Reagents

| Substrate | Reagent | Solvent | Temperature | Yield Range | Ref. |

| Alkyl, Aryl, Heteroaryl Grignards | Sulfuryl Fluoride (SO₂F₂) | THF | Room Temp. | 18-78% | rsc.org |

This table shows the general conditions for the synthesis of sulfonyl fluorides from Grignard reagents.

Multicomponent Reactions Involving Aryne Precursors

Transition-metal-free multicomponent reactions that proceed via aryne intermediates offer a novel pathway to highly substituted arenesulfonyl fluorides. nih.govresearchgate.net In a typical reaction, an aryne precursor is used to generate the highly reactive aryne in situ. The aryne is then trapped by a nucleophile (such as a secondary amine), forming a zwitterionic intermediate, which subsequently reacts with sulfuryl fluoride to furnish the sulfonyl fluoride product. nih.gov

While this method has been primarily developed for benzyne (B1209423) precursors to create substituted benzenesulfonyl fluorides, the underlying principles of nucleophilic trapping of a reactive intermediate could potentially be adapted for heteroarynes. nih.govresearchgate.net Research into cycloaddition reactions involving furan and aryne precursors further demonstrates the reactivity of furans with these intermediates, suggesting the potential for developing related fluorosulfonylation methodologies. nih.gov

Methodological Developments in Sulfonyl Fluoride Synthesis

The field of sulfonyl fluoride synthesis is continually evolving, driven by the demand for more efficient, milder, and broadly applicable methods. Recent progress has expanded the synthetic toolbox beyond traditional approaches. nih.govnih.gov

A significant trend is the development of methods that avoid harsh reagents and conditions. This includes the direct deoxyfluorination of readily available and stable sulfonic acids and their salts using reagents like thionyl fluoride or Xtalfluor-E®, which circumvents the need to first prepare often-unstable sulfonyl chlorides. nih.gov The use of sulfonyl imidazoles as stable, storable intermediates that can be converted to sulfonyl fluorides upon demand represents another practical advancement. organic-chemistry.org

Furthermore, the portfolio of starting materials has been broadened considerably. Methods now exist to generate sulfonyl fluorides from thiols, disulfides, sulfonyl hydrazides, sodium arylsulfinates, arylboronic acids, and aryldiazonium salts. mdpi.comorganic-chemistry.orgnih.govresearchgate.net The development of catalytic systems, including those based on bismuth and copper, for the fluorosulfonylation of boronic acids and diazonium salts, respectively, highlights the move towards more sustainable and versatile catalytic processes. organic-chemistry.org These collective advancements continue to lower the barrier to accessing structurally diverse sulfonyl fluorides for applications in chemistry and biology. nih.govchemrxiv.org

Catalyst and Reagent Innovations (e.g., Selectfluor, Organobismuth Catalysis, Pyrylium Salts)

Recent breakthroughs in catalyst and reagent development have provided powerful tools for the synthesis of sulfonyl fluorides. These innovations are particularly relevant for creating functionalized heteroaromatic compounds like this compound.

Selectfluor: This electrophilic fluorinating agent is a versatile reagent in organofluorine chemistry. numberanalytics.com While it is known for direct fluorination of aromatic rings, it also plays a crucial role in fluorosulfonylation reactions. rsc.orgrsc.org In the synthesis of aryl sulfonyl fluorides, Selectfluor often serves as the fluorine source in combination with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and a suitable catalyst. organic-chemistry.org Its high reactivity and stability in various solvents make it a key component in modern synthetic protocols. numberanalytics.comenamine.net

Organobismuth Catalysis: A significant innovation is the use of organobismuth(III) complexes as catalysts for the synthesis of (hetero)aryl sulfonyl fluorides from boronic acids. organic-chemistry.orgacs.org This method involves a redox-neutral catalytic cycle where a Bi(III) catalyst facilitates the reaction between a (hetero)aryl boronic acid, a sulfur dioxide source, and an oxidant like Selectfluor. acs.org This approach is notable for its mild conditions and exceptional functional group tolerance, making it a highly promising strategy for the synthesis of this compound from 5-bromofuran-2-boronic acid. organic-chemistry.org The non-toxic nature of bismuth further enhances the appeal of this methodology. nih.gov

Pyrylium Salts: Pyrylium salts, such as Pyry-BF4, have emerged as effective reagents for activating primary sulfonamides to form sulfonyl fluorides. researchgate.netacs.org This transformation proceeds via the in-situ formation of a sulfonyl chloride intermediate, which is then converted to the more stable sulfonyl fluoride using a fluoride source like potassium fluoride (KF). researchgate.netmdpi.com The reaction is characterized by its high chemoselectivity towards the sulfonamide group, allowing for the late-stage functionalization of complex molecules. acs.org For the target molecule, this would involve using 5-bromofuran-2-sulfonamide (B2937524) as the precursor.

Interactive Table: Catalyst and Reagent Innovations for Sulfonyl Fluoride Synthesis

| Catalyst/Reagent | Precursor Type | Key Features | Relevant Citations |

| Selectfluor | Aryl Boronic Acid / Thiol | Powerful electrophilic fluorine source; used with SO₂ surrogate. | numberanalytics.comrsc.orgorganic-chemistry.org |

| Organobismuth(III) Catalyst | (Hetero)aryl Boronic Acid | Redox-neutral cycle; mild conditions; high functional group tolerance. | organic-chemistry.orgacs.org |

| Pyrylium Salts (Pyry-BF₄) | Primary Sulfonamide | Activates stable sulfonamides; high chemoselectivity; mild conditions. | researchgate.netacs.orgmdpi.com |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

For methods involving pyrylium salts , typical conditions involve using acetonitrile (B52724) as the solvent at a temperature of 60 °C for a few hours. researchgate.net The presence of magnesium chloride (MgCl₂) and an excess of potassium fluoride (KF) is essential for the efficient conversion of the intermediate sulfonyl chloride to the final sulfonyl fluoride product. researchgate.net

In organobismuth-catalyzed reactions, the choice of the specific bismuth catalyst and ligands is crucial. The reaction is generally performed at room temperature, which is a significant advantage. acs.org The optimization of the amounts of the boronic acid precursor, SO₂ source, and oxidant is necessary to achieve high yields.

The development of deoxyfluorination strategies using reagents like Xtalfluor-E® from sulfonic acids also highlights the importance of reaction conditions. For instance, switching from DMF at higher temperatures to acetonitrile at room temperature can significantly improve yields and represents a milder approach. nih.gov

Interactive Table: Optimized Reaction Conditions for Sulfonyl Fluoride Synthesis

| Synthetic Method | Typical Solvent | Temperature | Key Additives | Typical Yields | Relevant Citations |

| Pyrylium Salt Activation | Acetonitrile (MeCN) | 60-100 °C | MgCl₂, KF | 43-90% | researchgate.net |

| Deoxyfluorination (Xtalfluor-E®) | Acetonitrile (MeCN) | Room Temp. | Pyridinium acid | ~92% | nih.gov |

| Catalytic Amidation (HOBt) | DMSO | 25-60 °C | DIPEA, TMDS | 87-99% | chemrxiv.orgnih.gov |

Functional Group Tolerance in Complex Furan-Based Substrates

The synthesis of a molecule like this compound necessitates methods that are tolerant of existing functional groups, particularly the bromine atom on the sensitive furan ring. Halogens can be reactive under certain conditions, and the furan ring itself can be prone to undesired side reactions.

Modern catalytic systems have shown remarkable functional group tolerance. The pyrylium salt-mediated conversion of sulfonamides is highly chemoselective, meaning it selectively activates the sulfonamide NH₂ group while leaving other sensitive functionalities, including halogens and heterocycles, intact. researchgate.netacs.org This makes it an ideal method for late-stage functionalization of already complex furan structures.

Similarly, the organobismuth-catalyzed fluorosulfonylation of boronic acids demonstrates a broad substrate scope, including various functionalized aryl and heteroaryl precursors. organic-chemistry.orgacs.org This tolerance is critical for ensuring that the bromo-substituent on the furan ring remains untouched during the synthesis. The mild, redox-neutral nature of the catalytic cycle contributes significantly to this compatibility. acs.org This robustness allows for the synthesis of diverse sulfonyl fluorides without the need for extensive protecting group strategies. organic-chemistry.org

Principles of Sustainable Synthesis for Furan Sulfonyl Fluorides

The principles of green and sustainable chemistry are increasingly influencing the development of synthetic routes for fine chemicals. The synthesis of furan-based compounds is particularly aligned with these principles, as furan and its derivatives can be sourced from renewable biomass. researchgate.netfrontiersin.org

The move towards catalytic processes represents a core tenet of sustainable chemistry. Organobismuth catalysis, for example, uses a non-toxic, earth-abundant metal in catalytic amounts, reducing waste compared to stoichiometric reagents. nih.gov The development of synthetic methods that operate under milder conditions, such as at room temperature, also contributes to sustainability by reducing energy consumption. acs.orgnih.gov

Furthermore, modern methods aim to replace hazardous reagents traditionally used in sulfonyl halide synthesis. For instance, developing routes from stable precursors like sulfonic acids or sulfonamides avoids the use of highly reactive and toxic sulfonyl chlorides and the harsh chlorinating agents needed to produce them. researchgate.netnih.govccspublishing.org.cn The use of simple, inexpensive, and environmentally benign fluoride sources like potassium fluoride (KF) is another step towards a greener process. sciencedaily.com Electrochemical methods, which use electricity to drive reactions, are also emerging as a powerful and sustainable alternative for synthesizing sulfonyl fluorides from thiols. nih.govtue.nl

Reactivity and Mechanistic Investigations of 5 Bromofuran 2 Sulfonyl Fluoride

Exploration of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Dynamics

The concept of SuFEx chemistry, a next-generation click chemistry, has brought sulfonyl fluorides to the forefront of chemical synthesis due to their unique balance of stability and reactivity. sigmaaldrich.comresearchgate.net These compounds serve as hubs for connecting molecular modules with high efficiency and reliability. researchgate.net

5-Bromofuran-2-sulfonyl fluoride is an electrophile that can react with a variety of nucleophiles. Its reactivity is most prominently observed in reactions with oxygen- and nitrogen-based nucleophiles, such as phenols and amines, respectively. These reactions, which are fundamental to SuFEx chemistry, typically proceed under basic conditions or with catalysis to yield stable sulfonate and sulfonamide linkages. bohrium.comnih.gov The presence of a base is often crucial for deprotonating the nucleophile, thereby enhancing its reactivity towards the sulfonyl fluoride group. researchgate.net The reaction of sulfonyl fluorides with primary amines, for instance, has been shown to be significantly accelerated by a complementary base, which increases the nucleophilicity of the amine. researchgate.net

The scope of nucleophilic partners for sulfonyl fluorides is extensive, including not only simple amines and alcohols but also more complex molecules with multiple functional groups. This allows for the incorporation of the 5-bromofuran-2-sulfonyl moiety into a diverse range of chemical structures, a valuable tool in medicinal chemistry and materials science. researchgate.net The reactivity of sulfonyl fluorides extends to the side chains of amino acids such as lysine (B10760008), tyrosine, histidine, and serine, making them useful as chemical probes in chemical biology. nih.govresearchgate.net

The reactivity of sulfonyl fluorides can be "unleashed" under specific catalytic conditions, allowing for rapid and chemoselective reactions that exclusively produce sulfonylation products, unlike the sometimes less selective sulfonyl chlorides. sigmaaldrich.com This balance of stability and latent reactivity is a key advantage of SuFEx chemistry. figshare.com While aryl fluorosulfates are generally less reactive than aryl sulfonyl fluorides, the latter still demonstrate a favorable reactivity profile for many applications. nih.gov

The activation of the relatively stable S-F bond is key to the utility of sulfonyl fluorides in SuFEx chemistry. While strong bases can be effective, various catalytic systems have been developed to facilitate these reactions under milder conditions. nih.gov Lewis bases, such as tertiary amines, are commonly used to catalyze SuFEx reactions. figshare.com More recently, N-heterocyclic carbenes (NHCs) have been reported as effective organocatalysts for the reaction of sulfonyl fluorides with alcohols and amines. bohrium.com These catalysts are thought to activate the nucleophile through hydrogen bonding. bohrium.com

Influence of Furan (B31954) Ring and Bromine Substituent on Reactivity

The chemical behavior of this compound is intrinsically linked to the electronic and steric properties of the furan ring and the bromine atom.

From a steric perspective, the planar furan ring is not particularly bulky, and the bromine atom and sulfonyl fluoride group are at opposite ends of the accessible 2- and 5-positions. This arrangement is unlikely to create significant steric hindrance around the sulfonyl fluoride group, allowing for relatively facile approach by nucleophiles. However, in certain reaction types, such as those involving bulky catalysts or substrates, steric factors could come into play.

In reactions where the sulfonyl fluoride group is the reactive center, such as in SuFEx reactions, the regiochemistry is inherently defined by the position of this group on the furan ring. Nucleophilic attack will occur at the sulfur atom of the sulfonyl fluoride.

More complex regiochemical questions arise when considering reactions involving the furan ring itself. Electrophilic substitution on the furan ring typically occurs at the 2- and 5-positions, which are more reactive than the 3- and 4-positions. ksu.edu.sanumberanalytics.com In this compound, both of these highly activated positions are substituted. Any further electrophilic attack on the furan ring would be directed by the existing substituents and would likely be disfavored due to the presence of two deactivating groups.

In Diels-Alder reactions, furan can act as a diene. ksu.edu.sa The regioselectivity of such cycloadditions with substituted furans can be influenced by both electronic and steric factors of the substituents. nih.gov

Stereochemical outcomes are primarily a consideration when the reaction partner is chiral. In a standard SuFEx reaction with a chiral nucleophile, the stereochemistry of the nucleophile is typically retained as the reaction occurs at the achiral sulfur center.

Elucidation of Reaction Mechanisms and Key Intermediates

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and designing new synthetic applications. Mechanistic pathways for sulfonyl fluorides generally involve either heterolytic cleavage, characteristic of Sulfur(VI) Fluoride Exchange (SuFEx) reactions, or homolytic cleavage to generate radical intermediates. sigmaaldrich.comnih.gov

Direct fluorosulfonylation involving radical intermediates has emerged as a powerful strategy for synthesizing sulfonyl fluorides. nih.gov These processes typically involve the generation of a fluorosulfonyl radical (•SO₂F), which can then participate in various addition reactions. nih.govresearchgate.net For a compound like this compound, its formation via a radical pathway would likely involve the reaction of a 5-bromo-2-furanyl radical with a source of the •SO₂F radical.

Conversely, the sulfonyl fluoride moiety itself can be a precursor to other radical species. For instance, photocatalytic methods can be used to generate fluorosulfonyl radicals from sulfonyl fluoride precursors. nih.gov These radicals can then add to alkenes or alkynes, creating new carbon-sulfur bonds and functionalized sulfonyl fluoride products. nih.govresearchgate.net Radical probe experiments, such as those using 1,6-dienes or vinyl cyclopropanes, have been instrumental in confirming the presence of these radical intermediates in fluorosulfonylation reactions. nih.gov The detection of cyclized or ring-opened products in such experiments provides strong evidence for a radical-mediated mechanism. nih.gov The use of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), which inhibit the reaction, further substantiates the involvement of radical intermediates. acs.orgacs.org

The primary mode of reactivity for sulfonyl fluorides in defluorosulfonylation reactions, such as the widely used Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is nucleophilic attack at the highly electrophilic sulfur(VI) center. nih.govnih.gov The reaction mechanism is generally understood to be an Sₙ2-type process at the sulfur atom, leading to an inversion of configuration. nih.gov This is driven by the highly polarized S-F bond, which makes the sulfur atom an attractive site for nucleophiles like phenolates, amines, and alcohols. nih.govacs.org

While direct formation of a carbocation on the furan ring of this compound during defluorosulfonylation is not a commonly proposed mechanism, cationic intermediates can be involved in related transformations. For example, in certain photocatalytic reactions of sulfonyl fluorides with alkenes, a radical addition can be followed by a single-electron transfer to form a cationic sulfonyl fluoride intermediate, which then proceeds to the final product. nih.gov Additionally, reactions involving highly reactive species like benzynes with tertiary sulfonamides have been shown to proceed through zwitterionic intermediates. nih.gov However, for typical SuFEx reactions, the mechanism does not involve a carbocation on the aromatic or heteroaromatic ring. acs.org Recent advances have shown that unactivated alkyl fluorides can be functionalized via short-lived carbocation-organozincate ion pairs, a concept that relies on C-F bond cleavage to generate a carbocation. nih.gov This type of reactivity is distinct from the typical chemistry of sulfonyl fluorides, where the reaction occurs at the sulfur center, leaving the C-S bond intact.

The direct observation of short-lived intermediates in the reactions of sulfonyl fluorides is challenging but essential for detailed mechanistic understanding. Advanced spectroscopic techniques are employed to detect and characterize these transient species. For instance, femtosecond to nanosecond transient absorption spectroscopy (fs-TA and ns-TA) can monitor the photophysical and photochemical dynamics of reactions initiated by light. mdpi.com This technique allows for the identification of excited states and transient intermediates by their characteristic absorption spectra on extremely short timescales. mdpi.comresearchgate.net

In conjunction with transient absorption, nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy can provide structural information about these fleeting species. mdpi.com By comparing experimental vibrational frequencies with those predicted by quantum chemical calculations, the structure of intermediates can be confirmed. researchgate.net

Chemical trapping experiments offer another powerful method for inferring the existence of intermediates. In radical reactions, scavengers like TEMPO are used to trap radical species, and the detection of the resulting adduct provides evidence for the radical's presence. acs.orgacs.org In other reactions, specific reagents can be added to intercept and react with proposed intermediates. For example, the reaction of arynes with tertiary sulfonamides is proposed to generate zwitterionic intermediates, which can then be trapped intramolecularly to form various heterocyclic products. nih.gov Similarly, unstable intermediates like sulfenyl and sulfinyl fluorides, which may be formed during the electrochemical synthesis of sulfonyl fluorides, have been tentatively identified through kinetic experiments, although their isolation remains difficult due to their instability. acs.org

Advanced Computational and Kinetic Studies

Computational chemistry provides indispensable tools for investigating the reactivity and mechanisms of molecules like this compound, offering insights that are often inaccessible through experimental means alone.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely used to map out the potential energy surfaces of chemical reactions. acs.orgnih.gov By calculating the energies of reactants, transition states, intermediates, and products, chemists can determine the most likely reaction pathway and predict reaction rates. For this compound, DFT methods could be used to model its participation in SuFEx reactions or radical processes.

These calculations can elucidate the role of catalysts and additives. For example, computational studies have shown that a complementary base can significantly lower the activation barrier for the reaction of a sulfonyl fluoride with an amine by facilitating the deprotonation of the nucleophile in the transition state. nih.gov Similarly, the mechanism of catalyst-free SuFEx reactions has been investigated using DFT, confirming an addition-elimination mechanism with low activation barriers. acs.org Such computational analyses are crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov

Table 1: Representative Parameters for DFT-based Reaction Pathway Analysis This table presents typical parameters used in DFT calculations for studying reaction mechanisms, not specific results for this compound.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Method | The primary theoretical model used. | Density Functional Theory (DFT) |

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, ωB97X-D |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311+G(d,p), def2-TZVPP |

| Solvation Model | Accounts for the effect of the solvent. | PCM, SMD |

| Calculated Properties | The energetic and geometric outputs. | Optimized geometries (reactants, products, transition states), Gibbs free energies (ΔG), activation energies (ΔG‡) |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. chemrxiv.orgproteopedia.org It is a powerful tool for predicting and understanding noncovalent interactions and chemical reactivity. chemrxiv.orgmdpi.com The MEP map reveals regions of positive potential (electron-deficient, electrophilic) and negative potential (electron-rich, nucleophilic).

For this compound, an MEP map would highlight the electrophilic nature of the sulfur atom. The potential on the sulfur atom is expected to be highly positive due to the electron-withdrawing effects of the two oxygen atoms and the fluorine atom. nih.gov This positive region, sometimes referred to as a σ-hole, is the primary site for nucleophilic attack in SuFEx reactions. mdpi.com By quantifying the electrostatic potential, the reactivity of different sulfonyl fluorides can be compared, and their susceptibility to nucleophilic attack can be predicted. researchgate.netmdpi.com This analysis helps in understanding why sulfonyl fluorides are such effective electrophiles in click chemistry. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics This table illustrates the type of data obtained from an MEP analysis. The values are hypothetical for illustrative purposes.

| Atomic Site | Predicted MEP (kcal/mol) | Implied Reactivity |

|---|---|---|

| Sulfur (in SO₂F) | Highly Positive | Electrophilic center, site of nucleophilic attack |

| Oxygen (in SO₂F) | Negative | Nucleophilic site, hydrogen bond acceptor |

| Furan Oxygen | Negative | Nucleophilic site, hydrogen bond acceptor |

Chemical Transformations and Derivatization Strategies for 5 Bromofuran 2 Sulfonyl Fluoride

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the furan (B31954) ring of 5-Bromofuran-2-sulfonyl fluoride (B91410) is a key site for the construction of more complex molecules through various transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds, providing access to a wide array of substituted furan derivatives.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. While specific studies on 5-Bromofuran-2-sulfonyl fluoride are not extensively documented in publicly available literature, the reactivity of similar 5-bromofuran derivatives in Suzuki-Miyaura couplings is well-established and serves as a strong indicator of the potential of the title compound. For instance, the palladium-catalyzed cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been shown to proceed with high efficiency. nih.gov Similarly, the coupling of 5-formylfuran-2-yltrifluoroborate with aryl halides demonstrates the feasibility of this transformation on furan systems bearing electron-withdrawing groups. nih.gov

These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, in the presence of a base. The choice of base, solvent, and reaction temperature can significantly influence the reaction outcome.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromofuran Derivatives with Arylboronic Acids (Analogous Reactions)

| Entry | Furan Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(II)-2-quinolinealdoxime complex | Cs₂CO₃ | Toluene | MW | 96 | nih.gov |

| 2 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-2-quinolinealdoxime complex | Cs₂CO₃ | Toluene | MW | 96 | nih.gov |

| 3 | 5-Formylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | [Pd₂(dba)₃]/SPhos | K₃PO₄ | n-Butanol | 100 | 39 | nih.gov |

| 4 | 2-(2-Bromo-2-nitroethenyl)-5-bromofuran | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 90 | 90 | organic-chemistry.org |

Note: The data in this table is derived from reactions on analogous 5-bromofuran compounds and is presented to illustrate the potential reaction conditions and outcomes for this compound.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound is expected to be a suitable handle for a range of other palladium-catalyzed cross-coupling reactions.

Heck Reaction: The Heck reaction, which couples aryl halides with alkenes, represents a viable route for the vinylation of the furan ring. While direct examples with this compound are scarce, the Heck reaction is a general method for the functionalization of bromoheterocycles. dntb.gov.ua

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between an aryl halide and a terminal alkyne. The Sonogashira coupling of 5-substituted 3,4-dihalo-2(5H)-furanones has been reported, suggesting that the bromine at the 5-position of a furan ring is reactive under these conditions. chemrxiv.org This provides a pathway to synthesize 5-alkynylfuran-2-sulfonyl fluoride derivatives.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. This method is known for its tolerance to a wide range of functional groups and could be applied to couple various organic moieties to the furan ring of the title compound. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling aryl halides with amines. The palladium-catalyzed amination of unprotected five-membered heterocyclic bromides has been demonstrated, opening the possibility for the synthesis of 5-aminofuran-2-sulfonyl fluoride derivatives from this compound. researchgate.net

Functional Group Interconversions of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a key reactive center in this compound, enabling a variety of functional group interconversions. It can act as a stable yet reactive precursor for the synthesis of sulfonamides and sulfonic esters, and can also undergo more complex transformations such as defluorosulfonylation.

Transformation to Sulfonamides and Sulfonic Esters

The sulfonyl fluoride moiety is an excellent electrophile for reactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonic esters, respectively. These transformations are fundamental in medicinal chemistry for the generation of compound libraries with diverse biological activities.

The reaction with a primary or secondary amine, typically in the presence of a base, yields the corresponding sulfonamide. Similarly, reaction with an alcohol or phenol (B47542) in the presence of a base affords the sulfonic ester. The reactivity of the sulfonyl fluoride is generally greater than that of a sulfonyl chloride, often allowing for milder reaction conditions. The synthesis of 5-bromothiophene-2-sulfonamide (B1270684) from 5-bromothiophene-2-sulfonyl fluoride via reaction with ammonium (B1175870) hydroxide (B78521) serves as a close analogy.

Table 2: Representative Transformations of Aryl Sulfonyl Fluorides to Sulfonamides and Sulfonic Esters (Analogous Reactions)

| Entry | Starting Material | Nucleophile | Product Type | Conditions | Reference |

| 1 | 5-Bromothiophene-2-sulfonyl fluoride | Ammonium hydroxide | Sulfonamide | 2-Methyltetrahydrofuran | |

| 2 | Aryl Sulfonyl Fluoride | Primary/Secondary Amine | Sulfonamide | Base (e.g., Et₃N, DBU), Solvent (e.g., CH₂Cl₂, THF) | General Knowledge |

| 3 | Aryl Sulfonyl Fluoride | Alcohol/Phenol | Sulfonic Ester | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, Toluene) | General Knowledge |

Defluorosulfonylation and Related Reactions

Defluorosulfonylation is a more recent and less common transformation of sulfonyl fluorides. In certain contexts, the sulfonyl fluoride group can be induced to release sulfur dioxide (SO₂) and a fluoride ion, leading to the formation of a reactive intermediate. For example, a defluorosulfonylative reaction has been developed for 3-aryloxetane sulfonyl fluorides, which upon heating, generate a carbocation that can be trapped by amines. springernature.com This type of reactivity, while not yet reported for this compound, highlights a potential non-canonical reaction pathway for this functional group, moving beyond simple nucleophilic substitution at the sulfur atom. Such a transformation would lead to direct functionalization at the 2-position of the furan ring, displacing the entire sulfonyl fluoride moiety.

Selective Modifications of the Furan Heterocycle

The furan ring itself is a reactive heterocycle that can undergo various modifications, although the presence of both a bromine atom and a sulfonyl fluoride group will significantly influence its reactivity and regioselectivity. The sulfonyl fluoride group is strongly electron-withdrawing, deactivating the furan ring towards electrophilic substitution and directing incoming electrophiles to the 3- and 4-positions. The bromine atom is also deactivating but is an ortho-, para-director in electrophilic aromatic substitution, which in this case corresponds to the 4-position.

Potential selective modifications could include:

Reduction of the Furan Ring: The furan ring can be reduced to dihydrofuran or tetrahydrofuran (B95107) derivatives under various catalytic hydrogenation conditions. numberanalytics.com The specific conditions required would depend on the desired level of saturation and the need to preserve the other functional groups.

Oxidative Cleavage: The furan ring is susceptible to oxidative cleavage, which can be a useful synthetic strategy to unmask dicarbonyl functionalities. organicreactions.org Various oxidizing agents can be employed to achieve this transformation.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions. numberanalytics.com The electron-deficient nature of the furan ring in this compound might make it a less reactive diene, but this pathway could potentially be exploited with highly reactive dienophiles.

It is important to note that the high degree of functionalization and the potentially competing reactivities of the different sites on this compound would require careful optimization of reaction conditions to achieve selective modification of the furan heterocycle.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds. Furan, being a π-rich heterocycle, is exceptionally susceptible to electrophilic attack, with reactions proceeding much more readily than with benzene. wikipedia.orgchemicalbook.com The preferred sites for substitution on an unsubstituted furan ring are the C2 and C5 positions, as attack at these sites leads to a more stable cationic intermediate (a sigma complex) with three resonance structures. chemicalbook.compearson.com

In the case of this compound, these highly reactive positions are already occupied. Consequently, any electrophilic substitution would be directed to the C3 or C4 positions. The reactivity of the ring is governed by the electronic properties of the existing substituents. Both the bromo group and the sulfonyl fluoride group are deactivating, meaning they withdraw electron density from the aromatic ring and make electrophilic substitution more difficult compared to unsubstituted furan. wikipedia.org

Sulfonyl Fluoride Group (-SO₂F): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. It strongly deactivates the ring towards electrophilic attack. masterorganicchemistry.com

Bromo Group (-Br): Halogens are also deactivating due to their inductive electron withdrawal. However, they can donate a lone pair of electrons through resonance, which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Given that both substituents are deactivating, harsh reaction conditions would likely be necessary to achieve electrophilic substitution at the C3 or C4 positions. The regiochemical outcome would depend on the interplay between the directing effects of the bromo and sulfonyl fluoride groups. While specific examples of electrophilic aromatic substitution on this compound are not extensively documented, the established principles of physical organic chemistry predict that such reactions would be challenging yet mechanistically intriguing.

Nucleophilic Aromatic Substitution Pathways

While the electron-withdrawing groups on this compound hinder electrophilic attack, they simultaneously activate the ring for an alternative reaction pathway: nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com This process is contrary to the more common SN1 and SN2 reactions and does not proceed through the same mechanisms due to the steric hindrance of the ring and the instability of a potential aryl cation. wikipedia.org

The SNAr mechanism typically involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

The presence of strong electron-withdrawing groups, such as the sulfonyl fluoride moiety, is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.com For this compound, there are two potential leaving groups for a nucleophile to displace: the bromide ion from the C5 position or the fluoride from the sulfonyl group.

Interestingly, in nucleophilic aromatic substitution, the reactivity of halogens as leaving groups is often the reverse of that seen in SN2 reactions, with fluoride being a better leaving group than bromide. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. youtube.com Furthermore, sulfonyl fluorides themselves are known to react with various nucleophiles, including the side chains of amino acids like lysine (B10760008) and tyrosine, underscoring the electrophilic nature of the sulfur atom. nih.govnih.gov This suggests that nucleophilic attack could potentially occur at either the C5-Br bond or the S-F bond, depending on the nature of the nucleophile and the reaction conditions.

Selective Functionalization at Unsubstituted Positions

Achieving selective functionalization at the C3 and C4 positions of this compound is a synthetic challenge. As discussed, direct electrophilic substitution at these sites is disfavored due to the deactivating nature of the existing substituents. However, modern synthetic methods offer alternative strategies.

One hypothetical approach could involve directed ortho-metalation, where a directing group guides the deprotonation and subsequent metalation of an adjacent C-H bond. While neither the bromo nor the sulfonyl fluoride group are typical directing groups for this purpose, bespoke strategies could potentially be developed.

A more plausible route for derivatization involves transition-metal-catalyzed cross-coupling reactions. The bromine atom at the C5 position is a prime handle for reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions would replace the bromine with a new carbon or nitrogen-based substituent. While this functionalizes a substituted position, it alters the electronic properties of the ring, which could, in turn, influence the reactivity of the remaining C3 and C4 positions in subsequent reactions.

The table below outlines potential functionalization strategies for the different positions on the this compound scaffold.

| Position | Potential Reaction Type | Reagents/Conditions (Illustrative) | Resulting Functionalization |

| C5 | Nucleophilic Aromatic Substitution (SNAr) | R-OH / R-SH / R₂NH, Base | Replacement of -Br with -OR, -SR, -NR₂ |

| C5 | Suzuki Cross-Coupling | R-B(OH)₂, Pd catalyst, Base | Replacement of -Br with an aryl or alkyl group (R) |

| C5 | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Replacement of -Br with an amino group (NR₂) |

| C3/C4 | Electrophilic Aromatic Substitution (Challenging) | HNO₃/H₂SO₄ (Harsh conditions) | Introduction of a nitro group (-NO₂) |

| -SO₂F | Nucleophilic Substitution | R-NH₂, Base | Formation of a sulfonamide (-SO₂NHR) |

Synthesis of Complex Architectures through Cascade and Tandem Reactions

The presence of multiple reactive sites makes this compound an attractive substrate for the design of cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a powerful and efficient strategy for rapidly building molecular complexity. rsc.orgacs.org

A hypothetical cascade reaction could be initiated by a nucleophilic attack or a cross-coupling reaction at the C5 position. The resulting intermediate, now bearing a new functional group, could then undergo a subsequent intramolecular reaction involving the sulfonyl fluoride moiety at the C2 position. For example, if a Suzuki coupling introduces a substituent at C5 that contains a nucleophilic group (like an alcohol or amine), this group could potentially cyclize onto the electrophilic sulfonyl fluoride, leading to the formation of a novel fused heterocyclic system.

The literature contains numerous examples of cascade and tandem reactions involving functionalized furans or sulfonyl-containing compounds to generate complex structures. rsc.orgrsc.orgresearchgate.netresearchgate.net For instance, tandem oxidation-amination processes have been used to synthesize furan diamines, and multi-component radical cascade reactions can build complex spiropyrimidines fused to dihydrofurans. rsc.orgrsc.org While specific cascade reactions starting directly from this compound are not yet prevalent, its structure is well-suited for such synthetic innovations. The development of such reactions would represent a significant step forward, transforming a simple starting material into valuable and intricate molecular frameworks in an atom- and step-economical fashion.

Advanced Applications in Organic Synthesis and Chemical Biology Research

5-Bromofuran-2-sulfonyl Fluoride (B91410) as a Versatile Synthetic Building Block

The dual reactivity of 5-Bromofuran-2-sulfonyl fluoride makes it a highly versatile building block in organic synthesis. The sulfonyl fluoride group is exceptionally stable under many reaction conditions, yet it can be selectively activated to react with nucleophiles. ccspublishing.org.cnsigmaaldrich.com Concurrently, the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Construction of Diverse Heterocyclic Frameworks

The strategic placement of two distinct reactive handles on the furan (B31954) core of this compound allows for its use in the synthesis of more complex heterocyclic systems. While direct examples involving this specific compound are emerging, its reactivity can be inferred from structurally similar reagents. For instance, the analogous compound 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), which also contains both a bromide and a sulfonyl fluoride group, has been successfully used in [3+2] cycloaddition reactions with N-hydroxybenzimidoyl chlorides to regioselectively construct 5-sulfonylfluoro isoxazoles. rsc.org This demonstrates a powerful pathway where the C-Br bond and the sulfonyl group can direct the formation of new rings.

Similarly, the bromine atom on the this compound scaffold can be leveraged in well-established cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) to append various substituents. This approach is commonly used with related compounds like 5-bromothiophene-2-sulfonyl chloride for generating arylthiophene derivatives. Such transformations would yield functionalized furan-2-sulfonyl fluorides, which can then undergo further reactions at the sulfonyl fluoride moiety to build elaborate heterocyclic frameworks.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a critical strategy for efficiently synthesizing analogs of complex molecules like drugs and natural products to accelerate discovery. rsc.org Sulfonyl fluorides are ideal for LSF because they are robust and often compatible with a wide range of functional groups present in complex molecules. ccspublishing.org.cnchemrxiv.org

This compound can be employed in LSF in two primary ways:

Introducing the Furan Ring: The sulfonyl fluoride can react with a nucleophilic site (such as an amine or phenol) on a late-stage intermediate to append the entire 5-bromofuran-2-sulfonyl group. This strategy was showcased in the synthesis of the drug Fedratinib, where a late-stage amidation of a bench-stable sulfonyl fluoride intermediate provided a facile route to the final product and its analogs. chemrxiv.org

Modifying the Furan Ring: A molecule already containing the furan-2-sulfonyl fluoride core can be modified at the bromine position in the final steps of a synthesis. This allows for the creation of a library of compounds from a common advanced intermediate, where the bromine is replaced with various groups through cross-coupling chemistry. The mild and chemoselective conditions required for many modern coupling reactions make this a highly viable approach. researchgate.net

Integration into Sulfur(VI) Fluoride Exchange (SuFEx) Molecular Assembly

Sulfur(VI) Fluoride Exchange (SuFEx) is a new generation of click chemistry reactions, prized for its reliability, high efficiency, and the stability of the resulting bonds. sigmaaldrich.comresearchgate.net The core reaction involves the exchange between a sulfonyl fluoride (R-SO₂F) and a nucleophile, typically a silyl (B83357) ether or an amine, to form a stable sulfonate or sulfonamide linkage. ccspublishing.org.cnsigmaaldrich.com this compound is an excellent candidate for SuFEx chemistry, acting as a "clickable" hub for molecular assembly.

Orthogonal Reactivity for Modular Chemical Synthesis

Orthogonal reactivity is a cornerstone of modern modular synthesis, allowing for the stepwise modification of a molecule at different sites without interference. nih.govresearchgate.net this compound embodies this principle perfectly, possessing two chemically distinct reactive sites that can be addressed sequentially.

The -SO₂F Group: This is the SuFEx handle, which reacts with silylated phenols or amines under specific catalytic conditions (e.g., with a base or a bifluoride catalyst) to form S-O or S-N bonds. nih.govnih.gov

The C-Br Bond: This site is reactive towards transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, to form new C-C or C-N bonds.

This orthogonality allows for a modular approach. For example, one could first perform a Suzuki coupling at the C-Br position to introduce a specific molecular fragment and then use the -SO₂F group in a subsequent SuFEx reaction to connect the resulting molecule to another component, such as a polymer or a biomolecule. nih.govresearchgate.net This controlled, stepwise construction is essential for building complex, well-defined molecular structures.

SuFEx in Polymer Chemistry (Methodological Aspects)

The efficiency and robustness of the SuFEx reaction have made it a valuable tool for polymer synthesis, creating polysulfates and polysulfonamides with unique properties. researchgate.netnih.gov The methodology often involves the step-growth polymerization of bifunctional monomers, where one monomer contains two SuFEx-able groups (like -SO₂F) and the other contains two nucleophilic groups (like bis-silyl ethers). nih.gov

While direct use of this compound as a primary monomer has not been extensively reported, its methodological application in polymer science can be envisioned in several ways:

End-Capping Agent: Due to its single SuFEx handle, it can be used to terminate a polymerization reaction, controlling the molecular weight and functionalizing the polymer chain-end with a bromofuran group.

Pendant Functionalization: It can be clicked onto a polymer backbone that has pendant nucleophilic groups, introducing the bromofuran moiety along the polymer chain. This bromine can then be used for post-polymerization modification, allowing further tuning of the material's properties.

Monomer Precursor: The bromine atom could be chemically converted into another SuFEx-reactive group or a nucleophile, transforming the molecule into a bifunctional AB-type monomer suitable for self-condensation or a difunctional AA/BB monomer for co-polymerization.

Development and Application of this compound as Chemical Probes

Chemical probes are essential tools in chemical biology for studying protein function and identifying new drug targets. claremont.edu Sulfonyl fluorides have emerged as a privileged class of reactive groups ("warheads") for covalent probes because they can react with a broader range of nucleophilic amino acid residues beyond just cysteine, including serine, threonine, tyrosine, lysine (B10760008), and histidine. ccspublishing.org.cnnih.gov This unique reactivity, combined with their high stability under physiological conditions, makes them ideal for designing highly specific covalent inhibitors and activity-based probes. claremont.edunih.gov

This compound is a prime candidate for development as a chemical probe.

The Reactive Warhead: The sulfonyl fluoride group can form a stable, covalent bond with a nucleophilic residue in a protein's binding pocket. nih.govenamine.net

The Recognition Scaffold: The bromofuran ring serves as the molecular scaffold that can be tailored to achieve specific binding affinity and selectivity for a target protein. The bromine atom is particularly useful as it provides a vector for synthetic modification, allowing for the attachment of reporter tags (like fluorophores or biotin) or affinity-tuning groups without altering the core scaffold.

This design strategy has been successfully applied in the development of sulfonyl fluoride probes targeting enzymes and other proteins. For instance, a sulfonyl fluoride derivative of thalidomide (B1683933) (EM12-SF) was created to covalently bind to a histidine residue in the protein cereblon (CRBN), serving as a powerful probe to validate its biological role. nih.gov Similarly, probes based on a pyrimidine (B1678525) 3-aminopyrazole (B16455) scaffold were designed to target a conserved lysine residue in the active site of protein kinases. researchgate.net The structure of this compound provides a versatile and synthetically accessible platform to create similar probes for a wide range of biological targets.

Site-Specific Covalent Modification of Biomolecules (e.g., Proteins, RNA, Carbohydrates)

The sulfonyl fluoride moiety of this compound serves as a "warhead" for the covalent modification of biomolecules. nih.gov This functionality exhibits a balance of stability in aqueous environments and reactivity toward various nucleophilic residues within proteins, and has also shown potential for labeling RNA and carbohydrates. nih.gov This targeted covalent inhibition offers advantages such as increased potency, enhanced selectivity, and a prolonged duration of action compared to non-covalent inhibitors. nih.gov

The underlying principle of this application is proximity-enabled reactivity. When a molecule containing the sulfonyl fluoride group binds to a target biomolecule, the close proximity of the reactive group to nucleophilic residues on the biomolecule surface leads to a high effective concentration, driving the formation of a stable covalent bond. nih.gov

Targeting Nucleophilic Amino Acid Residues (Serine, Threonine, Lysine, Tyrosine, Cysteine, Histidine)

The sulfonyl fluoride group is a versatile electrophile capable of reacting with a variety of nucleophilic amino acid side chains. nih.govnih.gov Unlike more common covalent modifiers that primarily target cysteine, sulfonyl fluorides can engage with serine, threonine, lysine, tyrosine, and histidine residues. nih.govnih.gov This broad reactivity significantly expands the range of proteins and specific sites that can be targeted for covalent modification. nih.gov

The reactivity with different amino acids is context-dependent, influenced by the local microenvironment within the protein's binding pocket. nih.gov For instance, the reactivity towards tyrosine is often enhanced by the presence of nearby basic residues like lysine, histidine, or arginine, which can help deprotonate the tyrosine's phenol (B47542) group. nih.gov While sulfonyl fluorides can react with cysteine, the resulting bond is often unstable, making them less suitable for durable inhibition of cysteine-containing proteins. nih.gov In contrast, stable adducts are formed with tyrosine and lysine. nih.gov Histidine has also been identified as a viable target for sulfonyl fluoride probes. nih.govnih.gov The initial discoveries of sulfonyl fluoride reactivity highlighted their ability to modify the catalytic serine in proteases. nih.govnih.gov

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group | Reactivity with Sulfonyl Fluorides | Key Considerations |

| Serine | Hydroxyl (-OH) | High, especially in catalytic triads. nih.govnih.gov | One of the first residues identified as a target. nih.govnih.gov |

| Threonine | Hydroxyl (-OH) | Reactive. nih.gov | Reactivity is similar to serine. nih.gov |

| Lysine | Amine (-NH2) | Reactive, forms stable adducts. nih.govnih.gov | Targeted in various proteins, including kinases. nih.govnih.gov |

| Tyrosine | Phenol (-OH) | Reactive, often facilitated by nearby basic residues. nih.govnih.gov | A key target for developing specific covalent probes. nih.gov |

| Cysteine | Thiol (-SH) | Reactive, but can form unstable adducts. nih.govnih.gov | Less suitable for durable covalent inhibition. nih.gov |

| Histidine | Imidazole | Reactive. nih.govnih.gov | A viable target for covalent modification. nih.govrsc.org |

Strategies for Modulating Selectivity and Reactivity within Biological Systems

Achieving selectivity in covalent modification is crucial to avoid off-target effects. The reactivity of the sulfonyl fluoride group can be fine-tuned to optimize its performance in biological systems. One strategy involves altering the electronic properties of the aryl ring to which the sulfonyl fluoride is attached. nih.gov This allows for predictable modulation of reactivity towards nucleophilic amino acids. nih.gov

Another approach to control reactivity and selectivity is to use related sulfur(VI) electrophiles, such as fluorosulfates. nih.gov Fluorosulfates are generally less reactive than sulfonyl fluorides, which can lead to greater selectivity. nih.gov In one study, a sulfonyl fluoride-containing probe modified multiple sites on a protein, whereas the corresponding fluorosulfate (B1228806) was unreactive under the same conditions. nih.gov Interestingly, the change in the electrophile from a sulfonyl fluoride to a fluorosulfate in a probe targeting the DcpS enzyme resulted in a switch of the modified residue from a tyrosine to a serine, highlighting how subtle changes in the "warhead" can alter target specificity. nih.gov The design of the scaffold that carries the sulfonyl fluoride is also critical for directing the reactive group to a specific site within a protein's binding pocket. nih.gov

Utility in Mechanistic Chemical Biology Studies (e.g., Enzyme Active Site Mapping)

The ability of sulfonyl fluoride probes to form stable covalent bonds with specific amino acid residues makes them invaluable tools for mechanistic studies in chemical biology. nih.govnih.govrsc.org By covalently labeling an enzyme's active site, researchers can identify key catalytic or binding residues. nih.gov

For example, sulfonyl fluoride-containing probes have been used to map the active sites of enzymes like the mRNA-decapping scavenger enzyme DcpS. nih.gov Structure-based design led to the creation of a probe with an alkyne tag, which, after covalently modifying a specific tyrosine residue in the active site, allowed for the "clicking on" of a reporter group. nih.gov This enabled the efficient capture and identification of the protein from a complex cellular mixture. nih.gov Such probes are also instrumental in target validation and occupancy studies, confirming that a drug candidate is engaging its intended target within cells. nih.gov More broadly, chemoproteomic platforms using clickable sulfonyl fluoride probes are being developed to map ligandable tyrosines and lysines on a proteome-wide scale, creating a valuable resource for future drug discovery efforts. nih.gov

Radiochemical Labeling Applications (e.g., for 18F Incorporation)

The incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into molecules is a cornerstone of positron emission tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.govresearchgate.net The development of ¹⁸F-labeled sulfonyl fluorides represents a significant advancement in radiochemistry. nih.gov

The sulfur-fluoride exchange (SuFEx) click chemistry has facilitated the use of sulfonyl fluorides in the development of ¹⁸F-labeled ligands for PET imaging. nih.gov These ¹⁸F-sulfonyl fluoride compounds can serve as ¹⁸F tracers themselves or as synthons for the ¹⁸F-fluorination of other molecules. nih.gov The radiosynthesis often involves the reaction of a precursor, such as a sulfonyl chloride, with [¹⁸F]fluoride. google.com This approach complements the more traditional methods of creating carbon-fluorine bonds for PET tracers. nih.gov The resulting ¹⁸F-labeled sulfonyl fluorides can then be attached to biomolecules, a process known as indirect labeling. uchicago.edu This is particularly useful for labeling large biomolecules that are not easily labeled directly. nih.govuchicago.edu

Future Research Directions and Opportunities

Design and Synthesis of Novel Analogues with Tunable Reactivity

The strategic design and synthesis of new analogues derived from 5-bromofuran-2-sulfonyl fluoride (B91410) are fundamental to unlocking its full potential. The inherent reactivity of the sulfonyl fluoride group can be finely adjusted by modifying the electronic properties of the furan (B31954) ring. nih.gov Research efforts are anticipated to focus on creating a diverse panel of furan-based sulfonyl fluorides to study how substituents influence their electrophilicity and stability. This tunability is crucial for applications in chemical biology, where probes need a specific balance of reactivity to engage with biological targets while minimizing hydrolysis. nih.gov